N'-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide
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Overview
Description
“N’-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide” is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a hydroxy-substituted oxolane ring, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the oxolane ring: Starting with a suitable diol, the oxolane ring can be formed through cyclization reactions.
Substitution on the phenyl ring: The chloro and methyl groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Amide bond formation: The final step involves coupling the substituted phenyl ring with the oxolane derivative through amide bond formation using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
“N’-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide” can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the oxolane ring can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
“N’-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide” may have applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N’-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide” would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N’-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide: can be compared with other amide-containing compounds, oxolane derivatives, and chloro-substituted phenyl compounds.
Examples: N-(3-chlorophenyl)acetamide, 3-chloro-2-methylbenzoic acid, and 3-hydroxyoxolane-2-carboxylic acid.
Uniqueness
The uniqueness of “N’-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-9-10(15)3-2-4-11(9)17-13(19)12(18)16-7-14(20)5-6-21-8-14/h2-4,20H,5-8H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOCQMOCMSAAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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